molecular formula C15H12N4O4 B12717590 Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- CAS No. 103706-85-0

Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-

Katalognummer: B12717590
CAS-Nummer: 103706-85-0
Molekulargewicht: 312.28 g/mol
InChI-Schlüssel: NEFOUVSYDNGVDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities . This particular compound is characterized by the presence of a benzamide group, a hydroxy group, and a nitro-substituted benzimidazole moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- typically involves the coupling of an amine group in o-phenylenediamine with an activated DMF-hydrosilicon mixture, followed by cyclization . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include amino-substituted derivatives, reduced forms of the compound, and various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially inhibiting key enzymes and disrupting cellular processes . The benzimidazole moiety is known to interact with DNA and proteins, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and nitro groups, along with the benzimidazole core, make it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

103706-85-0

Molekularformel

C15H12N4O4

Molekulargewicht

312.28 g/mol

IUPAC-Name

2-hydroxy-N-[(6-nitrobenzimidazol-1-yl)methyl]benzamide

InChI

InChI=1S/C15H12N4O4/c20-14-4-2-1-3-11(14)15(21)17-9-18-8-16-12-6-5-10(19(22)23)7-13(12)18/h1-8,20H,9H2,(H,17,21)

InChI-Schlüssel

NEFOUVSYDNGVDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.